An In-depth Technical Guide to 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
An In-depth Technical Guide to 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, a putative synthesis pathway, analytical methodologies, and potential biological significance of the compound 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide. Given the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide integrates established principles of organic chemistry, data from closely related analogs, and predictive models to offer a robust scientific resource. The content is structured to deliver both theoretical understanding and practical insights for professionals engaged in chemical research and pharmaceutical development.
Chemical Identity and Structure
3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide is a halogenated N-aryl amide. Its core structure consists of a propanamide backbone with a chlorine substituent at the third position. The amide nitrogen is linked to a dichlorinated methoxy-substituted phenyl ring.
Systematic Name: 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 346726-62-3 | [1] |
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | [1] |
| Molecular Weight | 248.11 g/mol | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CCCl | Inferred |
| InChI Key | Inferred from structure | Inferred |
Structural Elucidation:
The chemical structure dictates the molecule's reactivity and potential biological interactions. The presence of two chlorine atoms and a methoxy group on the aromatic ring, along with the chloro-substituted aliphatic chain, creates a molecule with distinct electronic and steric properties.
Caption: 2D structure of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide.
Physicochemical Properties (Predicted and Inferred)
Due to the absence of specific experimental data, the following properties are predicted based on the chemical structure and data from analogous compounds. These values should be considered estimates and require experimental verification.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Melting Point | 120-140 °C | Based on similar chlorinated N-aryl amides. |
| Boiling Point | > 350 °C (decomposes) | High molecular weight and polarity suggest a high boiling point. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). | The presence of polar groups (amide, ether) and non-polar regions (chlorinated rings) dictates solubility. |
| LogP | ~3.5 | Estimated based on structure, indicating moderate lipophilicity. |
| pKa | Amide N-H: ~16-18 | Typical pKa for a secondary amide proton. |
Synthesis and Manufacturing
Proposed Synthetic Pathway: Acylation of 5-chloro-2-methoxyaniline
The most direct and industrially scalable approach involves the acylation of 5-chloro-2-methoxyaniline with 3-chloropropanoyl chloride. This is a standard nucleophilic acyl substitution reaction.
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on the synthesis of a similar compound, N-phenethyl-5-chloro-2-methoxybenzamide, and adapted for the target molecule.
Materials:
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5-chloro-2-methoxyaniline
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3-chloropropanoyl chloride
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Dichloromethane (DCM), anhydrous
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Triethylamine (TEA), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hexanes
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Ethyl acetate
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-chloro-2-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
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Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 3-chloropropanoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching and Workup: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of water. Transfer the mixture to a separatory funnel.
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Extraction: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive 3-chloropropanoyl chloride.
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Base (Triethylamine): Triethylamine acts as a scavenger for the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product and preventing the protonation of the starting aniline.
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Aqueous Workup: The series of washes removes unreacted starting materials, the triethylammonium hydrochloride salt, and other water-soluble impurities.
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Purification Method: Recrystallization is a cost-effective method for purifying solid compounds on a larger scale, while column chromatography offers higher resolution for smaller-scale purification or for removing closely related impurities.
Analytical Methodologies and Quality Control
Ensuring the purity and identity of the synthesized compound is critical for its use in further research and development. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive characterization and quality control.
Table 3: Recommended Analytical Techniques
| Technique | Purpose | Expected Observations (Hypothetical) |
| ¹H NMR | Structural confirmation and purity assessment. | Aromatic protons in the 6.8-7.5 ppm range, a singlet for the methoxy group around 3.9 ppm, triplets for the two methylene groups of the propanamide chain, and a broad singlet for the amide N-H proton. |
| ¹³C NMR | Confirmation of the carbon framework. | A carbonyl carbon signal around 170 ppm, aromatic carbon signals in the 110-155 ppm range, and aliphatic carbon signals. |
| FT-IR | Identification of functional groups. | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (~1670 cm⁻¹), and C-Cl stretching. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight (248.11 g/mol ) with a characteristic isotopic pattern for two chlorine atoms. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak under optimized conditions, allowing for the determination of purity by area percentage. |
| Elemental Analysis | Confirmation of elemental composition. | The experimental percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values. |
Quality Control Workflow:
Caption: A comprehensive quality control workflow.
Biological Significance and Toxicological Profile (Inferred)
The biological activity of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide has not been explicitly reported. However, the N-aryl amide scaffold is present in numerous biologically active compounds, including pharmaceuticals and agrochemicals.
Potential Biological Activities:
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Antimicrobial/Antifungal: Many halogenated anilides exhibit antimicrobial and antifungal properties. The presence of chlorine atoms can enhance lipophilicity, potentially aiding in cell membrane penetration.
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Enzyme Inhibition: The amide linkage and the substituted aromatic ring could interact with the active sites of various enzymes.
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Intermediate for Drug Synthesis: This compound may serve as a key intermediate in the synthesis of more complex pharmaceutical agents. The chloro-substituent on the propanamide chain is a reactive handle for further chemical modifications.
Toxicological Considerations:
As a chlorinated organic compound, 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide should be handled with appropriate safety precautions.
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General Toxicity: Chlorinated aromatic compounds can exhibit varying degrees of toxicity, potentially affecting the liver and kidneys.
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Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory tract.
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Handling Precautions: Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
A comprehensive toxicological assessment would require dedicated in vitro and in vivo studies.
Conclusion
3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide is a molecule with potential applications in medicinal chemistry and materials science. This guide has provided a detailed, albeit partially predictive, overview of its chemical properties, a robust synthesis strategy, and essential analytical methods for its characterization. While further experimental validation is necessary to confirm the predicted properties and explore its biological activities, this document serves as a foundational resource for researchers and developers working with this and related compounds. The self-validating nature of the proposed synthesis and quality control workflows ensures that any future work on this molecule can be built upon a solid and reliable scientific basis.
References
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PubChem. Compound Summary for CID 532059, 3-Chloro-n-(4-methoxyphenyl)propanamide. [Link]
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Analytik Jena. Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808. [Link]
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U.S. Environmental Protection Agency. Method 612: Chlorinated Hydrocarbons. [Link]
